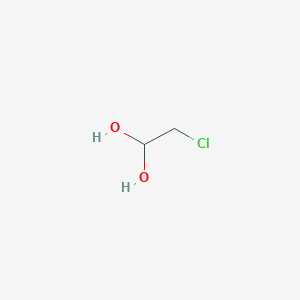

2-Chloroethane-1,1-diol

Descripción general

Descripción

Métodos De Preparación

La síntesis de W-2719 implica la reacción de p-clorotiofenol con butanol en condiciones específicas. La reacción normalmente requiere un catalizador y se lleva a cabo bajo temperatura y presión controladas para garantizar que se obtenga el producto deseado. Los métodos de producción industrial para W-2719 implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

W-2719 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: W-2719 se puede oxidar para formar ácido p-clorofeniltioacético (W-2683).

Reducción: W-2719 se puede reducir para formar ácido p-clorofeniltiobutírico (W-2718).

Sustitución: W-2719 puede sufrir reacciones de sustitución donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Aplicaciones Científicas De Investigación

Química: W-2719 se utiliza como reactivo en síntesis orgánica para la preparación de otros compuestos.

Medicina: W-2719 se está explorando como un posible tratamiento para la dermatitis alérgica de contacto debido a sus propiedades antialérgicas.

Industria: W-2719 se utiliza en la producción de varios productos químicos y materiales industriales.

Mecanismo De Acción

El mecanismo de acción de W-2719 implica la inhibición de la liberación de histamina de los leucocitos sensibilizados, lo que ayuda a reducir las reacciones alérgicas. También disminuye el tono del músculo liso traqueal, lo que puede ayudar a aliviar los síntomas de las afecciones respiratorias. Los objetivos moleculares y las vías involucradas en estos efectos incluyen la inhibición de las deshidrogenasas de la cadena respiratoria intracelular y la destrucción de las especies reactivas de oxígeno .

Comparación Con Compuestos Similares

W-2719 es único en comparación con otros compuestos similares debido a su estructura química específica y mecanismo de acción. Los compuestos similares incluyen:

Ácido p-clorofeniltioacético (W-2683): Este compuesto es un producto principal de biotransformación de W-2719 y comparte algunas propiedades similares.

Ácido p-clorofeniltiobutírico (W-2718): Este compuesto es un intermedio en el metabolismo de W-2719 y tiene propiedades químicas similares.

W-2719 destaca por su alto grado de seguridad y eficacia en estudios preclínicos, lo que lo convierte en un candidato prometedor para su desarrollo e investigación futuros .

Actividad Biológica

2-Chloroethane-1,1-diol, also known as 2-chloro-1,1-ethanediol or chloral hydrate, is a chlorinated organic compound that has garnered attention for its biological activities. This compound is structurally related to other halogenated compounds and has been studied for its potential applications in pharmaceuticals and toxicology. This article reviews the biological activity of this compound, highlighting its cytotoxicity, potential therapeutic uses, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula: C2H5ClO2

- Molecular Weight: 110.51 g/mol

- CAS Number: 107-07-3

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects against various cell lines. A study conducted by the National Center for Biotechnology Information (NCBI) reported that this compound can induce apoptosis in cancer cells through the activation of specific pathways, leading to cell death. The cytotoxicity of this compound was evaluated using various assays, including MTT and LDH assays.

Table 1: Cytotoxic Effects of this compound on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KB (cervical) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (lung) | 7.5 | Disruption of mitochondrial membrane potential |

| HepG2 (liver) | 6.0 | Inhibition of cell proliferation |

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Apoptosis Induction: The compound activates caspase cascades which lead to programmed cell death.

- Oxidative Stress: It generates reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

- Cell Cycle Arrest: It has been shown to interfere with the cell cycle progression in cancer cells.

Therapeutic Potential

Given its cytotoxic properties, this compound has been explored for its potential therapeutic applications in oncology. Its ability to overcome drug resistance in certain cancer cell lines makes it a candidate for further development as an anticancer agent.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Study on Drug Resistance: A study published in RSC Advances demonstrated that derivatives of this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like etoposide, particularly in multi-drug resistant KB/VCR cell lines .

- In Vivo Studies: Animal models have shown promising results where treatment with this compound resulted in significant tumor reduction without severe toxicity observed in normal tissues.

- Combination Therapy: Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy while minimizing side effects.

Toxicological Considerations

While the biological activity of this compound shows promise, it is essential to consider its toxicological profile. Studies have indicated potential neurotoxic effects and reproductive toxicity at high doses. The U.S. Environmental Protection Agency (EPA) has classified chlorinated compounds with similar structures as having moderate to high hazard designations for human health endpoints .

Propiedades

IUPAC Name |

2-chloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO2/c3-1-2(4)5/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCPBNVAQSUDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166517 | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15873-56-0 | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.